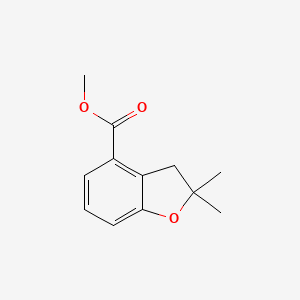

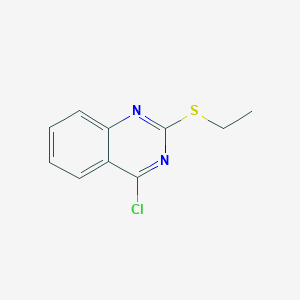

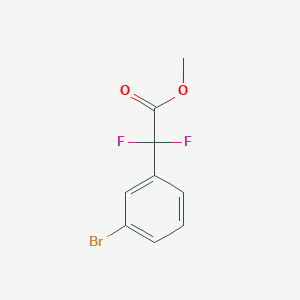

![molecular formula C9H8O3S B3179853 6-Methoxybenzo[b]thiophene 1,1-dioxide CAS No. 98733-09-6](/img/structure/B3179853.png)

6-Methoxybenzo[b]thiophene 1,1-dioxide

説明

6-Methoxybenzo[b]thiophene 1,1-dioxide is a heterocyclic organic compound. It has a molecular weight of 196.23 . The IUPAC name for this compound is 1,1-dioxido-1-benzothien-6-yl methyl ether .

Synthesis Analysis

The synthesis of benzothiophene motifs, including 6-Methoxybenzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .Molecular Structure Analysis

The InChI code for 6-Methoxybenzo[b]thiophene 1,1-dioxide is 1S/C9H8O3S/c1-12-8-3-2-7-4-5-13(10,11)9(7)6-8/h2-6H,1H3 . The compound has unique physical and chemical properties that have attracted the attention of researchers.Chemical Reactions Analysis

The compound undergoes electrochemically-promoted synthesis via strained quaternary spirocyclization . The reaction involves selective ipso-addition instead of the ortho-attack pathway, leading to strained quaternary spirocyclization, which produces the products via the S-migration process .Physical And Chemical Properties Analysis

6-Methoxybenzo[b]thiophene 1,1-dioxide is a solid at room temperature . It has a boiling point of 410.9±45.0 C at 760 mmHg and a melting point of 102-107 C . The compound is stored at 4C .科学的研究の応用

Crystal and Molecular Structure Analysis

The crystal and molecular structures of methoxybenzo[b]thiophenes have been extensively studied. These studies involve single-crystal X-ray diffractometry to determine the structures, highlighting the importance of methoxybenzo[b]thiophenes in crystallography and molecular architecture. For example, the work by Mullica et al. (1996) revealed details about the positioning of dimethoxy groups of the benzoyl ligands and the addition of a hydroxyl group, with molecules held together by van der Waals forces and hydrogen bonding in some cases (Mullica et al., 1996).

Synthesis of Photochromic Derivatives

Research has focused on synthesizing photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes, indicating the potential use of 6-Methoxybenzo[b]thiophene 1,1-dioxide in developing materials with photochromic properties. The process described by Queiroz et al. (2000) involves demethylation of methoxybenzo[b]thiophenes, underlining their role in synthesizing advanced photoresponsive materials (Queiroz et al., 2000).

Plant Growth Regulation

6-Methoxybenzo[b]thiophene analogs have been synthesized and evaluated for their plant growth regulatory properties. Schuetz and Titus (1967) identified that 4-methoxybenzo[b]thienyl-3-acetic acid, a compound synthesized from a related process, showed notable plant growth enhancement. This implies a potential agricultural application for similar compounds (Schuetz & Titus, 1967).

Supramolecular Arrangements

Studies also delve into the effects of different substituent positions on the molecular and crystal structures of methoxybenzo[b]thiophene derivatives. Silva et al. (2011) researched the effect of methoxy group positioning on supramolecular arrangements, offering insights into the structural and physical properties of these compounds (Silva et al., 2011).

Enantioselective Catalytic Reactions

Recent research by Hu et al. (2021) on the asymmetric hydroarylation and hydroalkenylation of benzo[b]thiophene 1,1-dioxides with organoboranes illustrates the role of these compounds in facilitating enantioselective catalytic reactions. This suggests potential applications in organic synthesis and pharmaceuticals (Hu et al., 2021).

Safety and Hazards

特性

IUPAC Name |

6-methoxy-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c1-12-8-3-2-7-4-5-13(10,11)9(7)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMNSGUBDQGSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzo[b]thiophene 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

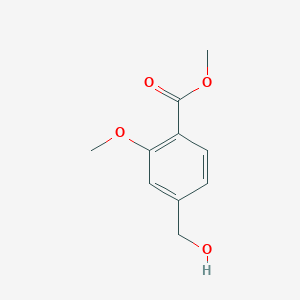

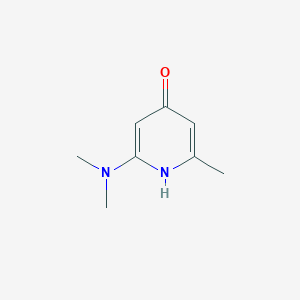

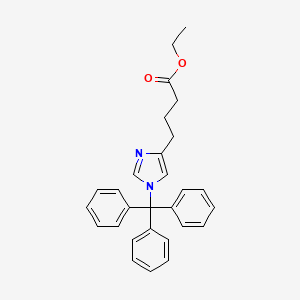

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)

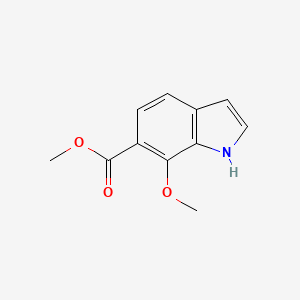

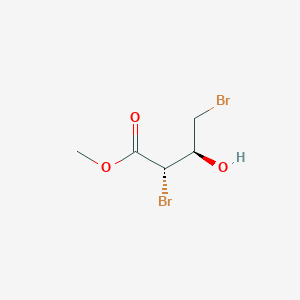

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)

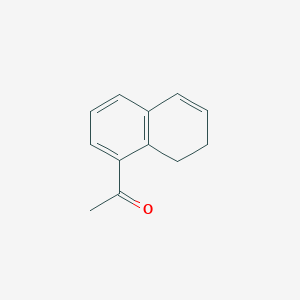

![3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B3179841.png)